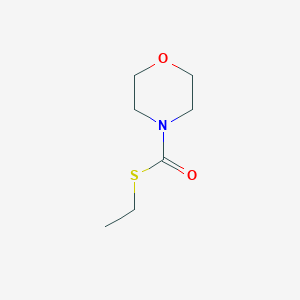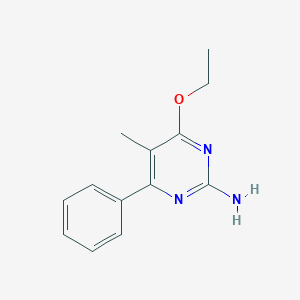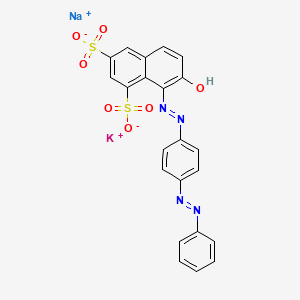
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphorothioic acid moiety linked to a benzothiadiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt typically involves the reaction of phosphorothioic acid derivatives with benzothiadiazole compounds. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic O,O,S-acid: This compound shares a similar phosphorothioic acid moiety but differs in its overall structure and reactivity.
Thiophosphoric acid: Another related compound with a similar phosphorus-sulfur linkage but different substituents.
Uniqueness
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is unique due to its specific benzothiadiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71605-74-8 |
|---|---|
Molekularformel |
C7H5N2Na2O3PS2 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
disodium;2,1,3-benzothiadiazol-5-ylmethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C7H7N2O3PS2.2Na/c10-13(11,12)14-4-5-1-2-6-7(3-5)9-15-8-6;;/h1-3H,4H2,(H2,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
PWZDIJPRXOFGDX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=NSN=C2C=C1CSP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)


![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)


![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
